molecular formula C17H21N3O2 B2439762 3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea CAS No. 1286721-97-8

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

Cat. No. B2439762
M. Wt: 299.374
InChI Key: RXGDRDLDVKWVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Pyridylthiazole-based Ureas as ROCK Inhibitors

Research on pyridylthiazole-based ureas has identified a new class of potent inhibitors for Rho-associated protein kinases (ROCK1 and 2). These inhibitors, specifically those bearing a benzylic stereogenic center, have been found to have remarkable differences in activity. Derivatives with meta-positioned hydroxy, methoxy, and amino groups on the phenyl ring resulted in the most potent inhibitors. X-Ray crystallography was used to determine the binding mode of these inhibitors, explaining the observed differences in enantiomer series. These compounds demonstrated potent inhibition of ROCK in human lung cancer cells by suppressing the phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).

Association of N-(pyridin-2-yl),N'-substituted Ureas

The association of four N-(pyridin-2-yl),N'-R(1)-ureas with 2-amino-1,8-naphthyridines and benzoates has been studied through NMR spectroscopy and quantum chemical calculations. The study focused on the classical substituent effect on the association, revealing that a prerequisite for complex formation is breaking the intramolecular hydrogen bond in urea derivatives. Single-crystal X-ray diffraction confirmed the structure of the studied ureas in the crystalline state, aligning with the solution studies of ureas' self-association (Ośmiałowski et al., 2013).

Supramolecular Control of Conformation and Tautomerism

The design and preparation of Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative have been studied for their conformational equilibrium in urea moiety and tautomerism in the pyrimidine part. The compounds readily associate by triple hydrogen bonding with specific partners, showcasing tautomerism controlled by conformational state, which opens new possibilities in molecular sensing based on kinetic trapping effects (Kwiatkowski et al., 2019).

Synthesis and Biological Evaluation of Urea Derivatives

1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, developed through computer-aided design, demonstrated significant antiproliferative effects. One of the target compounds showed potent inhibitory activity, comparable to the positive-control sorafenib, establishing these derivatives as potential anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

properties

IUPAC Name

3-benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-12-11-20(14-16-7-9-18-10-8-16)17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDRDLDVKWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea

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